3-{[2-(ADAMANTAN-1-YL)ETHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE
Overview
Description
3-{[2-(ADAMANTAN-1-YL)ETHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE is a complex organic compound that features a unique combination of adamantyl, sulfonyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(ADAMANTAN-1-YL)ETHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantyl derivative. The adamantyl group is introduced through a series of reactions involving adamantane and suitable reagents to form the 2-(1-adamantyl)ethylamine intermediate. This intermediate is then reacted with sulfonyl chloride to form the sulfonyl derivative. Finally, the nitrophenyl group is introduced through a coupling reaction with 3-nitrobenzoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(ADAMANTAN-1-YL)ETHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl or nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[2-(ADAMANTAN-1-YL)ETHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-{[2-(ADAMANTAN-1-YL)ETHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to target proteins. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can engage in π-π stacking interactions. These combined interactions contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide
- 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(2-nitrophenyl)benzamide
- 3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-methylphenyl)benzamide
Uniqueness
3-{[2-(ADAMANTAN-1-YL)ETHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the adamantyl group also imparts unique steric and electronic properties that can enhance its stability and interaction with molecular targets.
Properties
IUPAC Name |
3-[2-(1-adamantyl)ethylsulfamoyl]-N-(3-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c29-24(27-21-4-2-5-22(13-21)28(30)31)20-3-1-6-23(12-20)34(32,33)26-8-7-25-14-17-9-18(15-25)11-19(10-17)16-25/h1-6,12-13,17-19,26H,7-11,14-16H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINFBAOBSWGIKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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